2-Chloro-4-(chloromethyl)-1-methoxybenzene

Descripción general

Descripción

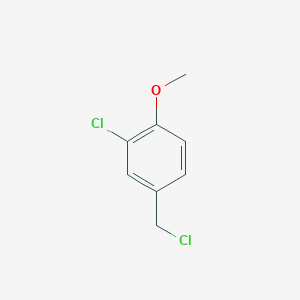

2-Chloro-4-(chloromethyl)-1-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a chloromethyl group at the fourth position, and a methoxy group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-1-methoxybenzene typically involves the chlorination of 4-(chloromethyl)-1-methoxybenzene. One common method is the reaction of 4-(chloromethyl)-1-methoxybenzene with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(chloromethyl)-1-methoxybenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of 2-chloro-4-(chloromethyl)benzaldehyde.

Reduction: Formation of 2-chloro-4-(methyl)benzene.

Aplicaciones Científicas De Investigación

2-Chloro-4-(chloromethyl)-1-methoxybenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(chloromethyl)-1-methoxybenzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2-(chloromethyl)quinazoline

- 2-Chloro-4-(chloromethyl)pyridine

- 2-Chloro-4-(chloromethyl)thiazole

Uniqueness

2-Chloro-4-(chloromethyl)-1-methoxybenzene is unique due to the presence of both a chloromethyl and a methoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds.

Actividad Biológica

2-Chloro-4-(chloromethyl)-1-methoxybenzene, an organic compound with the molecular formula C₈H₈Cl₂O, is characterized by a benzene ring substituted with a chlorine atom at the second position, a chloromethyl group at the fourth position, and a methoxy group at the first position. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it significant in organic synthesis and various industrial applications.

The synthesis of this compound typically involves the chlorination of 4-(chloromethyl)-1-methoxybenzene. Continuous flow reactors are often employed in industrial settings to enhance yield and control reaction conditions. The compound serves as an important intermediate in the production of pharmaceuticals and agrochemicals due to its functional groups that facilitate various chemical transformations .

Biological Activity Overview

The biological activity of this compound has been studied primarily in relation to its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, which allows for the formation of new chemical entities through covalent bonding. Additionally, the methoxy group may engage in non-covalent interactions that influence the compound's stability and overall reactivity profile .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Potential cytotoxic effects on cancer cell lines, although specific studies are limited. |

| Reactivity | High reactivity due to chloromethyl and methoxy groups facilitating diverse chemical transformations. |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against bacterial infections, suggesting that similar structural motifs may confer similar activities .

Anticancer Potential

While direct studies on this compound are scarce, related compounds have demonstrated anticancer properties. For example, certain methoxy-substituted compounds have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving tubulin polymerization disruption . The potential for this compound to act similarly warrants further investigation.

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinities of this compound with various biological targets. Such studies help predict the compound's pharmacokinetic properties and its potential as a lead compound in drug development .

Propiedades

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXSPAXDDROBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457216 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13719-57-8 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.